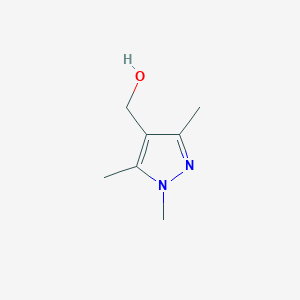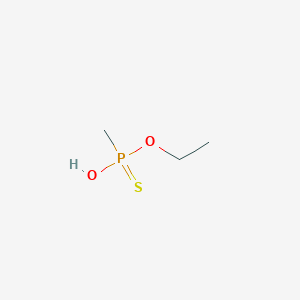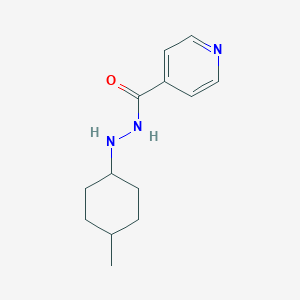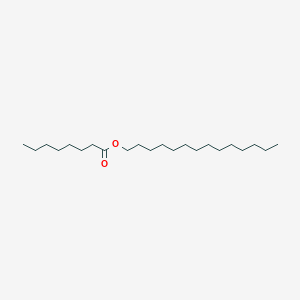
Di(ethylene glycol-d2)
説明
Di(ethylene glycol-d2) is a fully deuterated form of diethylene glycol, with the chemical formula C4H10D4O3. It is a colorless liquid with a sweet taste similar to ethanol. The compound is used primarily in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions: Di(ethylene glycol-d2) is synthesized through the deuteration of diethylene glycol. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure high isotopic purity .
Industrial Production Methods: Industrial production of di(ethylene glycol-d2) follows similar principles as laboratory synthesis but on a larger scale. The process involves the partial hydrolysis of ethylene oxide in the presence of deuterium oxide. The reaction conditions are optimized to maximize the yield and purity of the deuterated product .
化学反応の分析
Types of Reactions: Di(ethylene glycol-d2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert di(ethylene glycol-d2) into simpler alcohols.
Substitution: The hydroxyl groups in di(ethylene glycol-d2) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Di(ethylene glycol-d2) has numerous applications in scientific research, including:
Chemistry: Used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and reactions.
Medicine: Utilized in drug development to improve the pharmacokinetics and bioavailability of drugs.
Industry: Applied in the production of deuterated compounds for various industrial processes.
作用機序
The mechanism of action of di(ethylene glycol-d2) is primarily related to its role as a deuterated solvent. The presence of deuterium atoms instead of hydrogen atoms affects the vibrational frequencies of molecular bonds, which can be detected using spectroscopic techniques. This property makes di(ethylene glycol-d2) valuable in studying molecular interactions and dynamics .
類似化合物との比較
Diethylene glycol: A non-deuterated form with similar chemical properties but without the isotopic labeling.
Ethylene glycol-d6: Another deuterated glycol with different isotopic composition.
Di(ethylene-d8 glycol): A fully deuterated form of diethylene glycol with eight deuterium atoms.
Uniqueness: Di(ethylene glycol-d2) is unique due to its specific isotopic labeling, which provides distinct advantages in spectroscopic studies and analytical applications. The presence of deuterium atoms enhances the resolution and sensitivity of NMR spectroscopy, making it a valuable tool in scientific research .
特性
IUPAC Name |
1-deuteriooxy-2-(2-deuteriooxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-KCZCTXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCCOCCO[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583764 | |
| Record name | 2,2'-Oxydi[ethan-1-(~2~H)ol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18995-18-1 | |
| Record name | 2,2'-Oxydi[ethan-1-(~2~H)ol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(ethylene glycol-d2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)









![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)


